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Abstract
Lysinoalanine (LAL) is a cross-linked, unnatural amino acid formed in protein-rich foods,

particularly dairy products, during severe heat treatment and/or alkaline conditions. Its

presence and concentration in milk and milk-based products serve as a reliable indicator of the

intensity of thermal processing. This technical guide provides a comprehensive overview of the

formation, detection, and quantification of lysinoalanine in milk. It details the underlying

chemical pathways, summarizes quantitative data on LAL levels in various milk products, and

presents detailed experimental protocols for its analysis, catering to the needs of researchers,

scientists, and professionals in drug development who may use milk-derived proteins.

Introduction
The processing of milk through heat treatment is essential for ensuring its microbiological

safety and extending its shelf life. However, intense thermal processing, such as that used in

ultra-high temperature (UHT) treatment and sterilization, can induce a variety of chemical

changes in milk proteins. One of the significant modifications is the formation of lysinoalanine
(Nε-(DL-2-amino-2-carboxyethyl)-L-lysine).

The formation of LAL is of interest for several reasons:
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Nutritional Quality: It leads to the loss of essential amino acids, primarily lysine, thereby

reducing the nutritional value of the milk protein.[1]

Indicator of Processing Severity: The concentration of LAL correlates directly with the

intensity of the heat treatment, making it a valuable marker to distinguish between different

processing methods like pasteurization, UHT treatment, and in-container sterilization.[1][2]

Potential Biological Effects: While the health risks for humans are considered small, high

levels of LAL have been associated with renal changes in rats.

This guide will delve into the technical aspects of LAL as a marker for severe heat treatment in

milk, providing the necessary data and methodologies for its accurate assessment.

The Chemistry of Lysinoalanine Formation
The formation of lysinoalanine in milk proteins is a two-step chemical process that is

significantly influenced by temperature, pH, and duration of heat exposure.[3][4]

Step 1: Formation of Dehydroalanine (DHA)

The initial step involves the β-elimination of a labile group from an amino acid residue within

the protein chain to form the highly reactive intermediate, dehydroalanine. The primary

precursors for DHA in milk proteins are:

Phosphoseryl residues: Particularly abundant in caseins.

Cystinyl/Cysteinyl residues: Found in whey proteins.

Glycosylated seryl residues.

This elimination reaction is catalyzed by heat and is more pronounced at higher pH values.[3]

Step 2: Nucleophilic Addition of Lysine

The dehydroalanine intermediate then undergoes a nucleophilic addition reaction with the ε-

amino group of a lysine residue within the same or a different protein molecule. This reaction

forms a stable, covalent cross-link, resulting in the formation of lysinoalanine.[4]
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Factors that promote the formation of LAL include:

High temperatures[3]

Prolonged heating times[3]

Alkaline pH[3]

Conversely, the presence of reducing sugars can inhibit LAL formation to some extent, as the

Maillard reaction competes for the same lysine residues.[5]
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Lysinoalanine Formation Pathway in Milk Proteins.

Quantitative Data: Lysinoalanine in Milk Products
The concentration of lysinoalanine is a clear indicator of the severity of heat treatment applied

to milk. The following tables summarize the quantitative data from various studies, providing a

comparative look at LAL levels in different milk and milk-based products.

Table 1: Lysinoalanine (LAL) Content in Liquid Milk Products

Milk Product Type Heat Treatment
LAL Concentration
(mg/kg crude
protein)

Reference(s)

Raw Milk None 4 - 24 [1][2]

Pasteurized Milk ~72°C for 15s 17 - 69 [2]

UHT Milk (Indirect) >145°C for >10s up to 50 [3][5]

UHT Milk 135-150°C for 2-40s 49 - 186 [1][2]

Sterilized Milk

(Autoclaved)

110-129°C for 10-25

min
110 - 710 [3][5]

Table 2: Lysinoalanine (LAL) Content in Milk Powders and Infant Formulas
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Product Type
LAL Concentration (mg/kg
crude protein)

Reference(s)

Low-Heat Skim Milk Powder 49.4 [1]

Medium-Heat Skim Milk

Powder
179.9 [1]

High-Heat Skim Milk Powder 294.6 [1]

Powdered Infant Formula
Below detection limit to low

levels
[6]

Liquid Adapted Infant Formula up to 86 [6]

Liquid Follow-on Infant

Formula
up to 390 [6]

Liquid Growing-up Milks up to 514 [6]

Sodium Caseinate 856.1 [1]

Milk Powders with Hydrolyzed

Proteins
up to 2296 [7]

Table 3: Factors Influencing Lysinoalanine (LAL) Formation in Sterilized Milk

Temperature
(°C)

Time (min) pH

LAL
Concentration
(mg/kg
protein)

Reference

110-129 10-25 6.50
Lower end of

range
[3][5]

110-129 10-25 6.90
Higher end of

range
[3][5]

<100 (pre-heat) up to 20 N/A <10 (negligible) [3][5]

Experimental Protocols for Lysinoalanine Analysis
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The accurate quantification of lysinoalanine in milk products requires robust analytical

methods. The most common techniques are High-Performance Liquid Chromatography (HPLC)

with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Method with Dansyl Chloride Derivatization
This method is widely used due to its sensitivity and reliability. It involves acid hydrolysis of the

protein, derivatization of the resulting amino acids with dansyl chloride, and separation and

quantification by reverse-phase HPLC with fluorescence detection.

4.1.1. Sample Preparation and Hydrolysis

Sample Preparation: For liquid milk, use a known volume. For milk powders or infant

formula, accurately weigh the sample and reconstitute with ultrapure water.[8] A typical

sample size would contain approximately 10-20 mg of protein.

Acid Hydrolysis:

Place the sample in a hydrolysis tube.

Add 6 M HCl to the sample.

Flush the tube with nitrogen to create an oxygen-free environment.

Seal the tube and heat at 110°C for 24 hours.[1]

After hydrolysis, cool the sample to room temperature.

Filter the hydrolysate through a 0.45 µm filter.[1]

4.1.2. Derivatization with Dansyl Chloride

Take a 20 µL aliquot of the filtered hydrolysate.

Add 1 mL of 0.75 M sodium borate buffer (pH 9.5).

Add 1 mL of dansyl chloride solution (2 mg/mL in isopropanol).[1]

Vortex the mixture for 20 seconds.
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Incubate at 40°C for 1 hour in the dark.[1]

Terminate the reaction by adding a quenching agent, such as 200 µL of cystine solution, to

react with the excess dansyl chloride.[1]

4.1.3. HPLC-FLD Analysis

HPLC System: A reverse-phase HPLC system with a fluorescence detector.

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an

organic solvent (e.g., acetonitrile). A typical gradient might start with a higher proportion of

aqueous buffer and gradually increase the organic solvent concentration to elute the

dansylated amino acids.

Flow Rate: Typically 1.0 - 1.5 mL/min.

Injection Volume: 20 µL.

Fluorescence Detection: Excitation wavelength around 330-340 nm and an emission

wavelength around 530-550 nm.[9][10]

Quantification: Create a calibration curve using a certified lysinoalanine standard

derivatized in the same manner as the samples.

GC-MS Method with Silylation
This method offers high specificity and is an excellent confirmatory technique. It involves acid

hydrolysis followed by derivatization to create volatile silyl derivatives of the amino acids, which

are then analyzed by GC-MS.

4.2.1. Sample Preparation and Hydrolysis

The sample preparation and acid hydrolysis steps are the same as described for the HPLC

method (Section 4.1.1).

4.2.2. Derivatization with a Silylating Agent
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Evaporate the acid hydrolysate to dryness under a stream of nitrogen.

Add a silylating agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

with 1% trimethylchlorosilane (TMCS) as a catalyst.[11][12]

Add a suitable solvent, such as acetonitrile or pyridine.

Heat the mixture at a specific temperature and time to ensure complete derivatization (e.g.,

100°C for 2-4 hours).[13]

4.2.3. GC-MS Analysis

GC System: A gas chromatograph coupled to a mass spectrometer.

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column

(e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: A programmed temperature gradient is crucial for separating

the derivatized amino acids. A typical program might start at a lower temperature (e.g.,

100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) at a

controlled rate (e.g., 10-15°C/min).[14]

Injector: Splitless injection mode is often used for trace analysis.

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full

scan mode for identification or in selected ion monitoring (SIM) mode for enhanced

sensitivity and quantification.

Quantification: Use an internal standard (e.g., diaminopimelic acid) and a calibration curve

prepared with a derivatized LAL standard.[15]

Experimental Workflow Diagram
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General Experimental Workflow for LAL Analysis.
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Conclusion
Lysinoalanine is an unequivocal marker of severe heat treatment in milk and milk-derived

products. Its formation is a direct consequence of the chemical reactions induced by high

temperatures, particularly in the case of UHT and in-container sterilization processes. The

concentration of LAL provides valuable insights into the processing history of a dairy product,

which is crucial for quality control and for understanding the potential nutritional alterations of

milk proteins. The analytical methodologies detailed in this guide, particularly HPLC with

fluorescence detection and GC-MS, offer sensitive and specific means for the quantification of

lysinoalanine. For researchers and professionals in fields that utilize milk proteins, a thorough

understanding and the ability to measure LAL are essential for ensuring product quality,

consistency, and nutritional integrity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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